molecular formula C12H12BrNO B2998514 2-Bromo-3-(phenylamino)cyclohex-2-EN-1-one CAS No. 1020252-35-0

2-Bromo-3-(phenylamino)cyclohex-2-EN-1-one

Cat. No. B2998514
M. Wt: 266.138
InChI Key: BFETUHMEBHZSJF-UHFFFAOYSA-N
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Description

2-Bromo-3-(phenylamino)cyclohex-2-EN-1-one is a research chemical with the CAS number 1020252-35-0 . It is used for pharmaceutical testing and is considered a high-quality reference standard for accurate results .


Synthesis Analysis

The synthesis of 2-Bromo-3-(phenylamino)cyclohex-2-EN-1-one involves a reaction with bromomalononitrile in N,N-dimethyl-formamide at 20℃ for approximately 0.583333 hours . This process yields a 92% product .


Molecular Structure Analysis

The molecular structure of 2-Bromo-3-(phenylamino)cyclohex-2-EN-1-one can be represented by the SMILES notation: C1CC(=C(C(=O)C1)Br)NC2=CC=CC=C2 . The molecular formula is C12H12BrNO and the molecular weight is 266.14 .

Scientific Research Applications

Studies on Enaminoketones

Research by Jirkovsky (1974) explored the preparation of N-substituted 3-amino-2-cyclohexen-1-ones and their reactions, including halogenation and the formation of salts of the enol-ketimine form. This study also examined reactions with phenyl isocyanates and methyl isothiocyanate, yielding substituted carboxamides and thiocarboxamides, which highlight the compound's versatility in organic synthesis Jirkovsky, 1974.

Catalytic Cyclization Techniques

Yoon and Cho (2015) described a palladium-catalyzed three-component cyclization of 2-bromocyclohex-1-enecarboxylic acids with carbon monoxide and arylhydrazines, leading to the synthesis of 2-anilinohydroisoindoline-1,3-diones. This research demonstrates the compound's potential in facilitating complex cyclization reactions under carbon monoxide pressure Yoon & Cho, 2015.

Microwave-Assisted Cyclization

Dao et al. (2018) investigated microwave-assisted cyclization of aryl 2-bromobenzoates and aryl 2-bromocyclohex-1-enecarboxylates in the presence of K2CO3. This method yielded benzo[c]chromen-6-ones and their tetrahydro analogues, showcasing the application of this compound in efficient, microwave-assisted synthetic processes Dao et al., 2018.

Synthesis of Indoles and Constrained α-Amino Acid Derivatives

Kasahara et al. (1986) and Kim et al. (2004) presented methods for synthesizing 3-substituted indoles and constrained α-amino acid derivatives using palladium-assisted reactions and Diels–Alder cycloadditions, respectively. These studies highlight the role of 2-Bromo-3-(phenylamino)cyclohex-2-EN-1-one derivatives in the synthesis of biologically significant molecules Kasahara et al., 1986; Kim et al., 2004.

Enzymatic Resolution and Synthetic Applications

Noheda et al. (1996) achieved the kinetic resolution of 2-bromo-2-cyclohexenol through enzyme-mediated transesterification, demonstrating the compound's applicability in chemo-enzymatic synthesis processes. Additionally, Ghosh and Ray (2017) reviewed advancements in the synthetic applications of 2-bromo-cyclohexenecarbaldehydes under palladium-catalyzed conditions, underscoring the importance of bromo derivatives in organic synthesis and medicinal chemistry Noheda et al., 1996; Ghosh & Ray, 2017.

properties

IUPAC Name

3-anilino-2-bromocyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO/c13-12-10(7-4-8-11(12)15)14-9-5-2-1-3-6-9/h1-3,5-6,14H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFETUHMEBHZSJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C(=O)C1)Br)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-(phenylamino)cyclohex-2-EN-1-one

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